molecular formula C13H10ClN3O2 B2812453 4-chloro-N-(pyridin-2-ylcarbamoyl)benzamide CAS No. 326870-07-9

4-chloro-N-(pyridin-2-ylcarbamoyl)benzamide

Cat. No.: B2812453
CAS No.: 326870-07-9
M. Wt: 275.69
InChI Key: DXAWFLOBIXOPOF-UHFFFAOYSA-N
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Description

4-Chloro-N-(pyridin-2-ylcarbamoyl)benzamide is a benzamide derivative featuring a 4-chlorophenyl group linked to a pyridin-2-ylcarbamoyl moiety via an amide bond. This compound belongs to a broader class of benzamide-based molecules, which are widely studied for their diverse pharmacological and chemical properties. The presence of the chloro substituent on the benzene ring and the pyridine-based carbamoyl group may influence its electronic, steric, and biological characteristics.

Properties

IUPAC Name

4-chloro-N-(pyridin-2-ylcarbamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c14-10-6-4-9(5-7-10)12(18)17-13(19)16-11-3-1-2-8-15-11/h1-8H,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAWFLOBIXOPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(pyridin-2-ylcarbamoyl)benzamide typically involves the following steps:

    Esterification: The initial step involves the esterification of a suitable benzoyl chloride with an alcohol to form an ester.

    Cyanation: The ester is then subjected to cyanation to introduce a cyano group.

    Cyclization: The cyano compound undergoes cyclization to form a heterocyclic ring.

    Aminolysis: Finally, the heterocyclic compound is treated with an amine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(pyridin-2-ylcarbamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce various substituted benzamides .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-N-(pyridin-2-ylcarbamoyl)benzamide has been investigated for its potential as a therapeutic agent. Studies have shown that compounds with similar structures exhibit significant biological activities, including anti-cancer and anti-inflammatory properties. For instance, derivatives of benzamides have been explored for their ability to inhibit specific enzymes involved in cancer progression, indicating that this compound may also possess similar capabilities .

Case Study: Anticancer Activity
A study reported that certain benzamide derivatives demonstrated cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways that promote cell proliferation and survival . This suggests that this compound could be a lead compound for further development in cancer therapeutics.

Agricultural Chemistry

The compound has been evaluated for its potential as a pesticide or herbicide. Research indicates that benzamide derivatives can exhibit larvicidal and fungicidal activities, which are crucial for pest management in agriculture. For example, studies have shown that related compounds effectively controlled mosquito larvae and various fungal pathogens at low concentrations .

Table: Biological Activity of Related Compounds

Compound NameActivity TypeEffective Concentration (mg/L)Reference
Benzamide Derivative ALarvicidal10
Benzamide Derivative BFungicidal50
This compoundPotential (needs study)TBDTBD

Biochemical Studies

The biochemical interactions of this compound with biomolecules have been a focus of research. Its ability to form hydrogen bonds and other non-covalent interactions suggests potential applications in drug design, particularly in the development of inhibitors for specific enzymes or receptors involved in disease processes .

Case Study: Enzyme Inhibition
Research has highlighted the role of similar compounds in inhibiting enzymes critical for disease progression, such as proteases involved in viral replication. The structural features of this compound may allow it to bind effectively to these enzymes, thereby reducing their activity .

Mechanism of Action

The mechanism of action of 4-chloro-N-(pyridin-2-ylcarbamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural analogs of 4-chloro-N-(pyridin-2-ylcarbamoyl)benzamide, emphasizing substituent variations and their implications:

Compound Name Core Structure Key Substituents Functional Groups Reference
This compound Benzamide 4-Cl, pyridin-2-ylcarbamoyl Amide, carbamoyl N/A
4-Chloro-N-(5-bromopyridin-2-yl)benzamide Benzamide 4-Cl, 5-Br-pyridin-2-yl Amide
4-Chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide Benzoylthiourea 4-Cl, thiourea-linked 6-methylpyridyl Amide, thiourea
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide Salicylamide 5-Cl, 2-OH, 4-nitrophenyl Amide, hydroxyl
4-Chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide Benzamide 4-Cl, pyridylsulfonylethyl Amide, sulfonyl

Key Observations :

  • Thiourea vs.
  • Halogen Variations : Bromine or trifluoromethyl substituents (e.g., in 4-chloro-N-(5-bromopyridin-2-yl)benzamide or GSK3787 ) enhance lipophilicity and influence binding affinity in biological targets.
  • Hydroxyl Groups: Salicylamide derivatives (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide ) exhibit antibacterial activity but differ in hydrogen-bonding capacity compared to non-hydroxylated analogs.

Activity Trends :

  • Antimicrobial Potency : Electron-withdrawing groups (e.g., nitro, bromo) enhance activity against Gram-negative bacteria .

Biological Activity

4-chloro-N-(pyridin-2-ylcarbamoyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H9_{9}ClN2_{2}O
  • Molecular Weight : 232.66 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties and its role as a potential inhibitor of various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzamide compounds, including this compound, exhibit significant anticancer activity. For instance, a study reported that benzamide derivatives showed IC50_{50} values ranging from 21.3 µM to 28.3 µM against various cancer cell lines, indicating their potential as effective anticancer agents .

CompoundIC50_{50} (µM)Target Cell Line
This compoundTBDTBD
Benzamide Derivative A21.3 ± 4.1MCF-7
Benzamide Derivative B28.3 ± 5.1A549

The mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Induction of Apoptosis : Studies indicate that certain benzamides can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Interaction with Cellular Targets : The compound may interact with specific receptors or proteins that play critical roles in cell signaling pathways related to cancer proliferation and survival .

Case Studies

  • Neuroprotective Effects : A related study on pyridine derivatives found significant neuroprotective effects against MPP+-induced cell death in SH-SY5Y cells, suggesting that structural analogs may also exhibit protective effects in neurodegenerative diseases .
  • RET Kinase Inhibition : Research involving 4-chloro-benzamides indicated their potential as RET kinase inhibitors, showing moderate to high potency in ELISA-based assays . This suggests a broader application for compounds within this chemical class in targeted cancer therapies.

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